2-(2-Methoxy-benzyl)-piperazine 2-(2-Methoxy-benzyl)-piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16899431
InChI: InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

2-(2-Methoxy-benzyl)-piperazine

CAS No.:

Cat. No.: VC16899431

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-benzyl)-piperazine -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-[(2-methoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3
Standard InChI Key SHSZPVQOMWUTKF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC2CNCCN2

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Isomeric Considerations

The designation "2-(2-methoxy-benzyl)-piperazine" implies a piperazine ring with a 2-methoxybenzyl group attached to the second carbon atom. Piperazine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, typically undergoes substitution at nitrogen sites due to their nucleophilic character . Carbon-substituted derivatives like 2-(2-methoxy-benzyl)-piperazine are less common, necessitating careful stereochemical analysis.

Structural Comparison with Analogues

  • 1-(2-Methoxy-benzyl)-piperazine: Nitrogen-substituted variant with demonstrated pharmacological activity .

  • 1-(4-Methoxy-benzyl)-piperazine: Para-methoxy analogue showing distinct receptor affinity profiles .

  • 2-(2-Methoxy-benzyl)-piperazine: Hypothesized carbon-substituted form; synthetic routes remain underexplored.

The methoxy group's position critically influences electronic effects: ortho-substitution introduces steric hindrance and alters π-π stacking potential compared to para-substituted analogues .

Synthetic Methodologies

Challenges in Carbon-Substituted Piperazine Synthesis

While nitrogen-substituted piperazines are routinely synthesized via alkylation or reductive amination , carbon-substituted variants require alternative strategies:

Proposed Pathway for 2-(2-Methoxy-benzyl)-Piperazine

  • Friedel-Crafts Alkylation:

    • React piperazine with 2-methoxybenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).

    • Limited regioselectivity may yield mixed substitution products.

  • Cross-Coupling Approaches:

    • Utilize Buchwald-Hartwig amination with pre-functionalized piperazine precursors.

    • Palladium catalysts could facilitate C-C bond formation at the 2-position .

Table 1: Comparative Synthesis Yields for Piperazine Derivatives

CompoundMethodYield (%)Reference
1-(2-Methoxy-benzyl)-piperazineAlkylation (DCM, K₂CO₃)74
1-(4-Methoxy-benzyl)-piperazineReductive amination68
2-(2-Methoxy-benzyl)-piperazineNot reported

The absence of documented syntheses for 2-(2-methoxy-benzyl)-piperazine highlights a critical research gap. Industrial-scale production would likely require advanced regiocontrol techniques like directed ortho-metalation.

Receptor1-(2-Methoxy-benzyl)2-(2-Methoxy-benzyl)
5-HT₁A12.4 ± 1.218.9 ± 2.1*
D₂45.7 ± 3.8>100*
*In silico predictions based on structural analogues .

Anticancer Applications

Piperazine-modified natural products demonstrate tubulin inhibition and apoptosis induction . While 2-(2-methoxy-benzyl)-piperazine remains untested, related compounds show:

  • Artemisinin-piperazine hybrids: IC₅₀ = 4.1 µM (HepG2) .

  • Emodin derivatives: Caspase-3 activation via mitochondrial pathway .

The methoxy group’s electron-donating effects could enhance DNA intercalation potential, warranting cytotoxicity assays.

Industrial and Analytical Considerations

Stability and Degradation

Piperazine derivatives are prone to oxidation at benzylic positions. Accelerated stability studies for analogues reveal:

  • 1-(2-Methoxy-benzyl)-piperazine HCl: 98% purity after 6 months (25°C/60% RH).

  • Degradation Products: Quinone derivatives via methoxy oxidation.

HPLC-UV methods using C18 columns (λ = 254 nm) effectively resolve degradation products.

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